1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-[(2-Chloro-6-fluorophenyl)methyl]-N-{2-[methyl(phenyl)amino]ethyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring, a common scaffold in many bioactive molecules, and is functionalized with a chlorofluorophenyl group and a methyl(phenyl)aminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]-N-{2-[methyl(phenyl)amino]ethyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorofluorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the methyl(phenyl)aminoethyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-6-fluorophenyl)methyl]-N-{2-[methyl(phenyl)amino]ethyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-[(2-Chloro-6-fluorophenyl)methyl]-N-{2-[methyl(phenyl)amino]ethyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological targets can be studied to understand its potential as a therapeutic agent.
Medicine: It may have potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)methyl]-N-{2-[methyl(phenyl)amino]ethyl}piperidine-4-carboxamide involves its interaction with specific
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(N-methylanilino)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClFN3O/c1-26(18-6-3-2-4-7-18)15-12-25-22(28)17-10-13-27(14-11-17)16-19-20(23)8-5-9-21(19)24/h2-9,17H,10-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPYKPQALGGKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1CCN(CC1)CC2=C(C=CC=C2Cl)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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